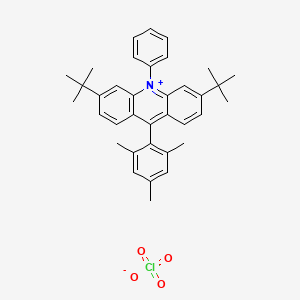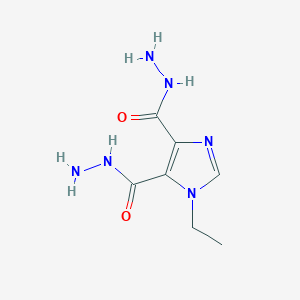
di-tBu-Mes-Acr+ClO4-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate: (di-tBu-Mes-Acr+ClO4-) is a synthetic organic compound known for its unique photophysical and electrochemical properties. It is a member of the acridinium family, which is widely used in photoredox catalysis due to its high reduction potential and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate typically involves the following steps:
Formation of the Acridinium Core: The acridinium core is synthesized by reacting 9-chloroacridine with mesitylene under Friedel-Crafts alkylation conditions.
Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride.
Formation of the Perchlorate Salt: The final step involves the formation of the perchlorate salt by reacting the acridinium compound with perchloric acid.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by its high reduction potential.
Reduction: It can also participate in reduction reactions, particularly in photoredox catalysis.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of acridone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings .
Wissenschaftliche Forschungsanwendungen
3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in organic synthesis, enabling various transformations such as C-H activation and cross-coupling reactions.
Biology: The compound’s photophysical properties make it useful in studying biological systems, particularly in photodynamic therapy.
Wirkmechanismus
The mechanism by which 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate exerts its effects involves the following steps:
Photoexcitation: Upon exposure to light, the compound absorbs photons and reaches an excited state.
Electron Transfer: In its excited state, the compound can undergo single-electron transfer (SET) processes, either donating or accepting electrons.
Radical Formation: These electron transfer processes can generate radical intermediates, which participate in various chemical transformations.
Molecular Targets and Pathways: The primary molecular targets are the substrates involved in the photoredox reactions. The pathways include the formation of radical intermediates and subsequent transformations leading to the desired products .
Vergleich Mit ähnlichen Verbindungen
9-Mesityl-10-methylacridinium perchlorate (Mes-Acr-Me+ClO4-): Similar in structure but with a methyl group instead of tert-butyl groups.
3,6-Di-tert-butyl-9-mesityl-10-phenylacridin-10-ium tetrafluoroborate (di-tBu-Mes-Acr+BF4-): Similar structure with a different counterion.
Uniqueness: 3,6-di-tert-butyl-9-mesityl-10-phenylacridin-10-ium perchlorate is unique due to its high reduction potential, stability, and versatility in photoredox catalysis. The presence of tert-butyl groups enhances its stability and solubility, making it more efficient in various applications compared to its analogs .
Eigenschaften
IUPAC Name |
3,6-ditert-butyl-10-phenyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H40N.ClHO4/c1-23-19-24(2)33(25(3)20-23)34-29-17-15-26(35(4,5)6)21-31(29)37(28-13-11-10-12-14-28)32-22-27(36(7,8)9)16-18-30(32)34;2-1(3,4)5/h10-22H,1-9H3;(H,2,3,4,5)/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYUGYCJWRJXFC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=C3C=CC(=CC3=[N+](C4=C2C=CC(=C4)C(C)(C)C)C5=CC=CC=C5)C(C)(C)C)C.[O-]Cl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H40ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-ethoxyphenyl)-2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2963304.png)

![N-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-(2,4-dimethylphenyl)ethanediamide](/img/structure/B2963306.png)
![5-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide](/img/structure/B2963308.png)
![7-Fluoro-2-methyl-3-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2963309.png)
![(Z)-methyl 2-(2-((4-(N,N-diethylsulfamoyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2963312.png)



![N-(2-chloro-6-methylphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2963317.png)

![4-chloro-1-(2-fluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2963320.png)
![4-[(4-Chlorobenzyl)sulfanyl]-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2963323.png)

